molecular formula C12H19N5O3S B11070187 Methyl {[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetate

Methyl {[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetate

Cat. No.: B11070187
M. Wt: 313.38 g/mol
InChI Key: HDVKDWISGDJTPX-UHFFFAOYSA-N
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Description

METHYL 2-{[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETATE typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of cyanuric chloride with dimethylamine and morpholine under controlled conditions to form the triazine core. This intermediate is then reacted with methyl 2-mercaptoacetate to introduce the sulfanyl group, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

    Substitution: The dimethylamino and morpholine groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

METHYL 2-{[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of METHYL 2-{[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The triazine ring can interact with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The dimethylamino and morpholine groups may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-{[4-(DIMETHYLAMINO)-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETATE: Similar structure but with a piperidine ring instead of a morpholine ring.

    METHYL 2-{[4-(DIMETHYLAMINO)-6-PYRROLIDINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETATE: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

METHYL 2-{[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETATE is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity. The combination of the triazine, dimethylamino, and morpholine groups provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C12H19N5O3S

Molecular Weight

313.38 g/mol

IUPAC Name

methyl 2-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetate

InChI

InChI=1S/C12H19N5O3S/c1-16(2)10-13-11(17-4-6-20-7-5-17)15-12(14-10)21-8-9(18)19-3/h4-8H2,1-3H3

InChI Key

HDVKDWISGDJTPX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)SCC(=O)OC

Origin of Product

United States

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